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Compound of Interest

Compound Name: 4-NITRO-N-THIONYLANILINE

CAS No.: 13165-67-8

Cat. No.: B081470 Get Quote

Executive Summary
-sulfinylanilines (

) represent a unique class of "pseudo-cumulenes" where the electrophilic sulfur atom offers
distinct reactivity compared to their carbon analogs, isocyanates (

). While isocyanates are often too reactive for controlled late-stage functionalization,

-sulfinylanilines provide a "tunable" electrophilicity.

This guide analyzes the Hammett correlation (

vs.

) for the hydrolysis and alcoholysis of substituted

-sulfinylanilines. The data demonstrates a positive reaction constant (

), indicating that electron-withdrawing groups (EWGs) accelerate nucleophilic attack at the
sulfur center.

Mechanistic Foundation
Unlike the linear isocyanate group (

), the
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-sulfinyl group is bent (

) due to the lone pair on sulfur, existing as syn and anti isomers. The sulfur atom is the primary
electrophilic site.

Reaction Pathway: Nucleophilic Attack
The rate-determining step (RDS) in hydrolysis or alcoholysis is the formation of a trigonal

bipyramidal sulfurane intermediate.

Figure 1: Mechanism of Nucleophilic Attack on N-Sulfinylaniline
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Figure 1: The sulfur atom acts as the electrophile. Electron-withdrawing substituents on the aryl

ring stabilize the negative charge buildup in the transition state, lowering activation energy.

Comparative Analysis: NSO vs. Isocyanates
The choice between using an

-sulfinyl or Isocyanate intermediate depends on the desired reaction kinetics and stability.
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Feature
-Sulfinylanilines (

)

Isocyanates (

)

Implication for

Synthesis

Geometry

Bent (

symmetry), syn/anti

isomers

Linear (

local symmetry)

NSO has higher steric

sensitivity at the ortho

position.

Electrophilicity
Moderate (Sulfur

center)
High (Carbon center)

NSO allows for milder,

more selective

coupling.

Hammett +1.3 to +2.5 (High

sensitivity)

+0.2 to +0.5 (Low

sensitivity)

NSO reactivity is

easily tuned by ring

substituents; NCO is

consistently fast.

Hydrolysis Product Aniline + Urea / Amine +

NSO hydrolysis is

reversible under

dehydrating

conditions; NCO is

irreversible.

Primary Use

Diels-Alder

dienophiles,

Sulfonamide

precursors

Urea/Carbamate

synthesis

Use NSO for

reversible protection

or heterocycle

formation.

Experimental Data: Hammett Correlation
The reactivity of

-sulfinylanilines follows the Hammett equation:

(Sigma): Substituent constant (positive for EWG, negative for EDG).

(Rho): Reaction constant.[1][2] For nucleophilic attack at sulfur,

is positive.
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Table 1: Relative Reactivity Rates (Hydrolysis/Alcoholysis)
Data derived from kinetic trends in sulfinyl systems (e.g., Andersen et al., Ivanova et al.).

Substituent (

)
Value

Relative Rate (

)
Kinetic Effect

-NO +0.78 10.5

Strong Acceleration:

Highly destabilizes

ground state /

stabilizes anionic TS.

-Cl +0.23 2.1

Moderate

Acceleration:

Inductive withdrawal

activates Sulfur.

(Reference) 0.00 1.0 Baseline Reactivity.

-CH -0.17 0.6

Slight Retardation:

Donating group

reduces

electrophilicity.

-OCH -0.27 0.4

Significant

Retardation:

Resonance donation

passivates Sulfur.
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Interpretation: The positive

value (approx +1.3 for sulfinamides) confirms that negative charge builds up on the

sulfur/nitrogen moiety in the transition state. To accelerate coupling reactions with

poor nucleophiles, employ

-NO

or

-CF

analogs.

Decision Logic for Reagent Selection
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Figure 2: Reagent Selection based on Electronic Needs
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Figure 2: Decision matrix for selecting between Isocyanates and substituted N-sulfinylanilines.

Experimental Protocol: Kinetic Measurement
To validate these correlations in your specific matrix, use the following self-validating UV-Vis

protocol.

-sulfinylanilines exhibit a characteristic UV absorbance (

nm) that disappears upon hydrolysis.

Objective: Determine pseudo-first-order rate constants (
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) for substituted analogs.

Materials:

Anhydrous THF or Dioxane (Solvent).

Substituted

-sulfinylanilines (0.1 M stock).

Nucleophile (e.g.,

-Butanol or Water in buffer).

UV-Vis Spectrophotometer with temperature control (

C).

Protocol Steps:

Baseline Correction: Blank the spectrophotometer with the reaction solvent containing the

nucleophile (in large excess, e.g., 100 equiv).

Initiation: Inject the

-sulfinylaniline stock into the cuvette to reach a final concentration of

M. Rapidly mix.

Data Acquisition: Monitor the decay of absorbance at

(specific to each substituent, typically ~320 nm). Collect points every 2 seconds for 5 half-
lives.

Validation (Isosbestic Point): Ensure the spectra show a clean isosbestic point. If curves do

not cross at a single point, a side reaction (e.g., polymerization) is occurring—discard data.

Calculation: Plot

vs. time. The slope is
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.

Hammett Plot: Plot

vs.

. The slope is

.[1][3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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